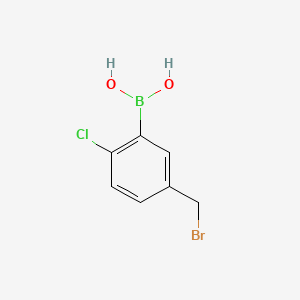
(5-(Bromomethyl)-2-chlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Bromomethyl)-2-chlorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromomethyl and chloro groups. The molecular formula of this compound is C7H7BBrClO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorotoluene to form 5-(bromomethyl)-2-chlorotoluene, which is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of (5-(Bromomethyl)-2-chlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Bromomethyl)-2-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boronic alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, and others.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
(5-(Bromomethyl)-2-chlorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-(Bromomethyl)-2-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for biological molecules . The bromomethyl and chloro substituents further modulate its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the bromomethyl and chloro substituents, making it less reactive in certain contexts.
(4-Bromomethylphenyl)boronic Acid: Similar structure but without the chloro group, affecting its chemical properties.
(5-Methyl-2-chlorophenyl)boronic Acid: Lacks the bromomethyl group, leading to different reactivity patterns.
Uniqueness
(5-(Bromomethyl)-2-chlorophenyl)boronic acid is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and make it suitable for specific applications in cross-coupling reactions and as a biological probe .
Propiedades
Fórmula molecular |
C7H7BBrClO2 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
[5-(bromomethyl)-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C7H7BBrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,4H2 |
Clave InChI |
ZNOMYKAIFZNDBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)CBr)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















